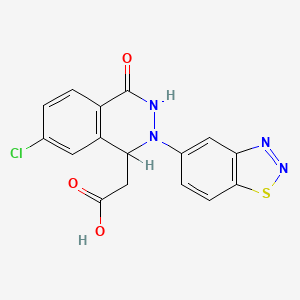

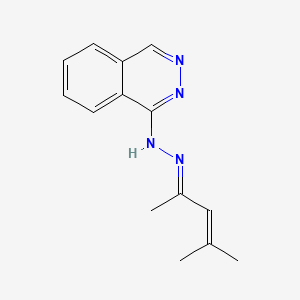

1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine

Übersicht

Beschreibung

Budralazine is an antihypertensive drug.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Toxicological studies have been conducted on this compound in mice and rats . These studies are crucial in understanding the safety profile of the compound, which is an essential step in drug development .

Pharmacological Properties

The compound has been studied for its general pharmacological properties . Understanding these properties can provide insights into the compound’s mechanism of action and potential therapeutic uses .

N-Type Dopant in Organic Electronics

The compound has been used in organic electronics as an efficient n-type dopant . When brought onto a Au (111) surface, the derivative anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .

Molecular Machines

The compound has been studied in the context of molecular machines . Specifically, it has been used to create a molecular rotor that displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .

Nanocar

The compound has also been used to create a nanocar . By extending the rotator to a naphthalene unit, the rotor is converted into a nanocar .

Eigenschaften

IUPAC Name |

N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGFCLJXYFXXIJ-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buterazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of budralazine?

A: Budralazine is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing vascular smooth muscle cells. [, , ] This relaxation is attributed to its ability to inhibit calcium influx into these cells, ultimately reducing vascular resistance and lowering blood pressure. []

Q2: How does budralazine compare to hydralazine in terms of its cardiovascular effects?

A: While both budralazine and hydralazine are direct-acting vasodilators, they exhibit some key differences. Budralazine generally demonstrates a slower onset of action but a longer duration of antihypertensive effect compared to hydralazine. [] Importantly, budralazine appears to induce less pronounced tachycardia (increased heart rate) at equihypotensive doses. [, ] This suggests a potentially advantageous side effect profile for budralazine, particularly in individuals sensitive to rapid heart rate changes.

Q3: What evidence suggests that budralazine might influence the central nervous system to exert its antihypertensive effects?

A: Research in anesthetized rats revealed that at lower doses (0.5 and 1.0 mg/kg, intravenously), budralazine not only reduced blood pressure but also decreased heart rate and suppressed sympathetic nerve activity, including activity of nerves innervating the heart and adrenal glands. [] This suggests a potential central sympatho-inhibitory action, meaning budralazine might act within the central nervous system to reduce sympathetic outflow, contributing to its blood pressure-lowering effect.

Q4: Has budralazine been studied in animal models of hypertension?

A: Yes, budralazine has demonstrated efficacy in lowering blood pressure in several animal models of hypertension. Studies in DOCA/saline hypertensive rats showed that oral administration of budralazine dose-dependently reduced blood pressure with a sustained effect. [] Notably, in spontaneously hypertensive rats (SHR), chronic treatment with budralazine achieved similar hypotensive effects to hydralazine. [] These findings highlight the potential of budralazine as a therapeutic agent for managing hypertension.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

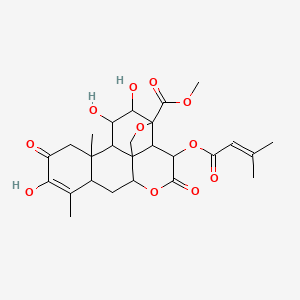

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)

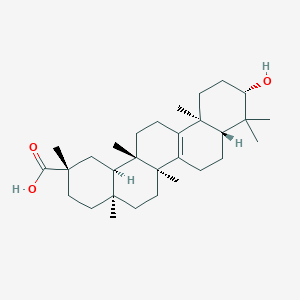

![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

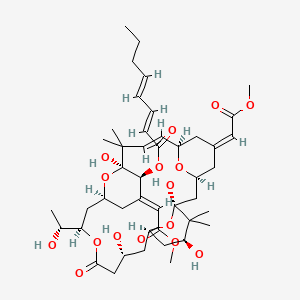

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)

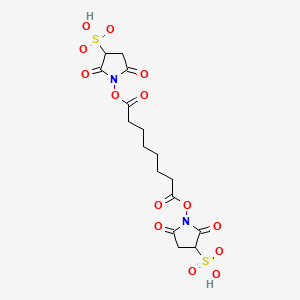

![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)